Fmoc-(S)-2-(4-pentenyl)Ala-OH is an unnatural, Fmoc-protected α-amino acid featuring a terminal alkene on its pentenyl side chain. It is a critical precursor for synthesizing 'stapled peptides,' a class of conformationally constrained peptides with enhanced therapeutic properties. [REFS-1, REFS-2] Specifically, this compound is designed for incorporation into peptide sequences at two positions, typically separated by three other amino acids (the 'i' and 'i+4' positions), to form a stabilizing all-hydrocarbon bridge via ring-closing metathesis (RCM). [3] This 'staple' enforces an α-helical secondary structure, which is often required for biological activity but is unstable in short, linear peptides.
Substituting Fmoc-(S)-2-(4-pentenyl)Ala-OH with analogs containing shorter or longer alkenyl chains is not viable for most applications, as the side-chain length directly dictates the geometry and effectiveness of the resulting staple. This specific precursor is optimized for creating an 8-atom cross-link between residues at the i and i+4 positions, which is the ideal geometry for stabilizing a single turn of an α-helix. [1] Using an amino acid with a shorter chain (like an allyl group) would target an i,i+3 linkage, while a longer chain (like a hexenyl or octenyl group) is used for i,i+7 linkages spanning two helical turns. [2] These alternatives impose fundamentally different conformational constraints, altering the peptide's structure, target affinity, and bioactivity, making them functionally non-interchangeable for a given peptide design.
The use of two (S)-2-(4-pentenyl)alanine residues enables the formation of an 8-atom hydrocarbon staple, which is geometrically optimal for reinforcing a single turn of an α-helix (i,i+4). In a foundational study, incorporating this staple into a 20-residue peptide derived from the BID BH3 domain increased its α-helicity from 27% (for the linear, unstapled peptide) to 84% as measured by circular dichroism. [1] This represents a ~211% increase in helical content, a direct result of the specific conformational constraint provided by this precursor.
| Evidence Dimension | α-Helicity (% by CD spectroscopy) |
| Target Compound Data | 84% (Peptide stapled with (S)-2-(4-pentenyl)alanine) |
| Comparator Or Baseline | 27% (Unstapled linear peptide analog) |
| Quantified Difference | ~3.1-fold (211%) increase in helicity |
| Conditions | Peptide derived from BID BH3 domain in phosphate buffer. |
This dramatic increase in stable α-helical structure is often essential for restoring the peptide's ability to bind to its target protein with high affinity.
Fmoc-(S)-2-(4-pentenyl)Ala-OH is fully compatible with standard automated Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Its coupling efficiency is comparable to other standard Fmoc-protected amino acids, allowing for its seamless integration into synthesis workflows. [1] For example, the synthesis of a pro-apoptotic BIM stapled peptide using this precursor and microwave-enhanced SPPS was achieved in under 4 hours with 80% purity, demonstrating high processability. [2] This contrasts with more sterically hindered or chemically sensitive unnatural amino acids that can require modified coupling conditions or result in lower yields.
| Evidence Dimension | Synthesis Time & Purity (Microwave SPPS) |
| Target Compound Data | <4 hours, 80% purity |
| Comparator Or Baseline | Conventional room temperature synthesis (>33 hours) |
| Quantified Difference | >8x reduction in synthesis time |
| Conditions | Automated microwave-enhanced SPPS of a BIM SAHB peptide. |
Reliable and efficient incorporation using standard protocols reduces synthesis failures, minimizes optimization time, and lowers the overall cost of producing the final peptide.
The hydrocarbon staple formed from (S)-2-(4-pentenyl)alanine residues physically shields the peptide backbone from enzymatic degradation. In a study of a bicyclic peptide, the unconstrained linear version was rapidly degraded by proteinase K with a half-life of only 0.27 minutes. [1] In contrast, the version containing a hydrocarbon staple derived from this precursor showed a half-life of approximately 2,000 minutes. This represents a >7000-fold increase in stability against proteolytic cleavage, a critical parameter for therapeutic viability.
| Evidence Dimension | Proteolytic Half-Life (t1/2) in Proteinase K |
| Target Compound Data | ~2,000 minutes |
| Comparator Or Baseline | 0.27 minutes (Unconstrained linear peptide) |
| Quantified Difference | >7,400-fold increase in half-life |
| Conditions | Peptide SRC2-BCP1 vs. unconstrained analog incubated with proteinase K. |
Enhanced proteolytic resistance significantly increases the in vivo half-life of a peptide, making it a more viable candidate for development as a therapeutic agent.
This precursor is the right choice for projects aiming to disrupt intracellular PPIs mediated by α-helical domains, such as the p53-MDM2 or BCL-2 family interactions. The resulting staple enhances both α-helicity for improved target binding and provides the proteolytic resistance and cell permeability necessary for the peptide to reach its intracellular target and exert a biological effect. [1]
For peptide drug candidates that suffer from rapid degradation in vivo, incorporating a staple using Fmoc-(S)-2-(4-pentenyl)Ala-OH is a proven strategy to extend circulatory half-life. The dramatic increase in resistance to proteases directly addresses a primary failure mode for linear peptides, making it a critical tool in peptide drug development workflows. [2]
Researchers use this building block to lock a peptide's conformation into a stable α-helix. This removes conformational ambiguity, allowing for a more accurate assessment of how modifications to other side chains affect binding affinity and activity, thereby accelerating SAR studies and the rational design of more potent analogs. [1]